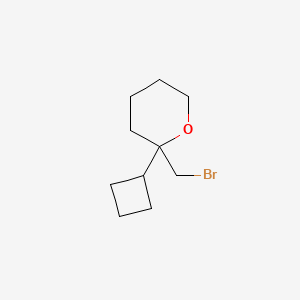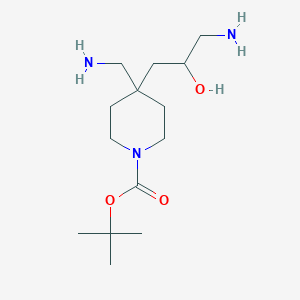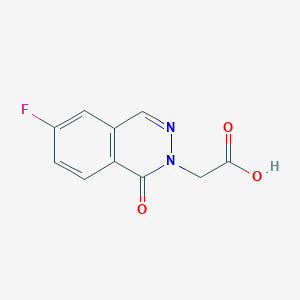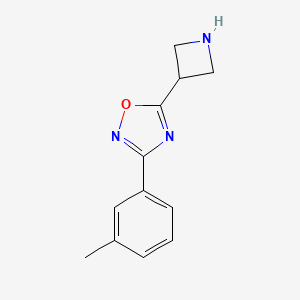![molecular formula C10H15ClN2O B13219208 N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is a chemical compound with a molecular formula of C10H15ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form:
[ \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides.
Reduction: Formation of reduced derivatives of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
作用机制
The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form hydrogen bonds and electrostatic interactions plays a crucial role in its mechanism of action.
相似化合物的比较
Similar Compounds
- N-{[4-(aminomethyl)phenyl]methyl}acetamide
- N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides
- N-{[4-(aminomethyl)phenyl]methyl}acetamide derivatives
Uniqueness
N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the aminomethyl group and the acetamide moiety allows for versatile chemical modifications, making it a valuable compound in various applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its uniqueness.
属性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
N-[[4-(aminomethyl)phenyl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-9(6-11)3-5-10;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
InChI 键 |
OGSWVKLPULNHGE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=CC=C(C=C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)



![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
![4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219174.png)
![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)

![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)



